molecular formula C12H15FN4O B3732237 5-{[(4-fluorophenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one

5-{[(4-fluorophenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B3732237
M. Wt: 250.27 g/mol
InChI Key: ZLLFGRDEHXDYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-fluorophenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as FAMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a triazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

5-{[(4-fluorophenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. It has been shown to exhibit antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs. 5-{[(4-fluorophenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one has also been studied for its potential use as a fluorescent probe for the detection of biological molecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-{[(4-fluorophenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, such as DNA topoisomerases and kinases. 5-{[(4-fluorophenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their protein synthesis.
Biochemical and Physiological Effects
5-{[(4-fluorophenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of microbial growth. It has also been shown to have anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

5-{[(4-fluorophenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, its limitations include its limited solubility in water and some organic solvents, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 5-{[(4-fluorophenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one, including its potential use as a drug candidate for the treatment of various diseases, such as cancer and microbial infections. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. 5-{[(4-fluorophenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one can also be further explored for its potential use as a fluorescent probe for the detection of biological molecules, such as proteins and nucleic acids.

properties

IUPAC Name

5-[(4-fluoroanilino)methyl]-2-propyl-4H-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O/c1-2-7-17-12(18)15-11(16-17)8-14-10-5-3-9(13)4-6-10/h3-6,14H,2,7-8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLFGRDEHXDYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)NC(=N1)CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(4-fluorophenyl)amino]methyl}-2-propyl-1,2-dihydro-3H-1,2,4-triazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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